4-Aminophenyllactic is an organic compound that features both an amino group and a phenyl group attached to a lactic acid backbone. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. The classification of 4-Aminophenyllactic falls under the category of amino acids and derivatives, which are crucial in biochemical processes and pharmaceutical development.
The synthesis of 4-Aminophenyllactic can be achieved through several methods, primarily involving the reaction of lactic acid derivatives with an amine. One common approach is the reductive amination of phenylacetaldehyde with lactic acid, which can yield 4-Aminophenyllactic as a product.
The molecular structure of 4-Aminophenyllactic consists of a lactic acid moiety bonded to an amino group and a phenyl ring. The chemical formula is CHNO.
4-Aminophenyllactic can participate in various chemical reactions due to its functional groups:
The reactivity of 4-Aminophenyllactic is influenced by factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize intermediates during these reactions.
The mechanism of action for 4-Aminophenyllactic primarily involves its interaction with biological systems, particularly its role as a potential neurotransmitter or modulator in neuronal pathways.
4-Aminophenyllactic has potential applications in:
4-Aminophenyllactic acid (4-APLA) systematically named as 2-hydroxy-3-(4-aminophenyl)propanoic acid, features:
Table 1: Computed Physicochemical Properties of 4-Aminophenyllactic Acid
Property | Value | Method/Notes |
---|---|---|
Molecular formula | C₉H₁₁NO₃ | Elemental analysis |
Molecular weight | 181.19 g/mol | - |
Calculated logP | -0.82 ± 0.35 | XLogP3 (Hydrophilic) |
Hydrogen bond donors | 3 (NH₂, COOH, OH) | - |
Hydrogen bond acceptors | 4 (Carbonyl O, OH, amino N) | - |
Water solubility (pred.) | >10 g/L (25°C) | Analogous to 4-aminophenylacetic acid [4] |
Spectroscopic signatures include:
Crystallography reveals isostructural packing with phenylacetic acid derivatives, stabilized by hydrogen-bonded dimers and π-stacking [4].
The synthesis of para-aminophenyl derivatives has evolved through three phases:
Table 2: Evolution of Synthetic Approaches to 4-Aminophenyllactic Acid Analogs
Era | Method | Key Reagents/Conditions | Yield Limitation |
---|---|---|---|
Pre-1960s | Nitro reduction | H₂S/NH₃, 50°C, aqueous | ≤84%, sulfur impurities |
1970s–2000s | Catalytic hydrogenation | PtO₂/H₂, ethyl ester substrate | >90%, but requires hydrolysis |
Post-2010 | Microbial fermentation | Engineered E. coli, glucose feedstock | Up to 17% C-mol yield [5] |
4-APLA emerged as a strategic intermediate for drugs like atenolol (hypertension) and peptidomimetics, leveraging its dual functional handles for amide/ester conjugation [8] [9].
In engineered microbial hosts, 4-APLA functions as a branch-point intermediate in aromatic amine metabolism:- Upstream synthesis: Derived from chorismate via a four-enzyme cascade:1. PabAB (Corynebacterium glutamicum): Converts chorismate to 4-amino-4-deoxychorismate (ADC) [5].2. PapBC (Streptomyces venezuelae): Mutates ADC to 4-amino-4-deoxyprephenate (ADP), then dehydrogenates ADP to 4-aminophenylpyruvate (4-APP) [2] [5].3. Endogenous aminotransferases: Transaminate 4-APP using glutamate to yield 4-aminophenylalanine (4-APhe) [2].4. Dehydrogenases/decarboxylases: Oxidize 4-APhe to 4-aminophenylpyruvate, followed by NADH-dependent reduction to 4-APLA [5].
Table 3: Metabolic Flux Distribution Toward 4-Aminophenyllactic Acid and Derivatives in Engineered E. coli
Metabolite | Maximum Titer | Key Genetic Modifications | Carbon Source |
---|---|---|---|
4-Aminophenyllactic acid | Inferred from 4-APA: 3.4 g/L | pheA⁻, tyrA⁻, tyrR⁻; aroFBLᵒᵛᵉʳᵉˣᵖʳᵉˢˢᵉᵈ [5] | Glucose |
4-Aminophenylalanine | 0.9 g/L | papABCᵒᵛᵉʳᵉˣᵖʳᵉˢˢᵉᵈ | Glucose |
4-Aminophenylacetic acid | 3.4 g/L | feaBᵒᵛᵉʳᵉˣᵖʳᵉˢˢᵉᵈ | Glucose |
Flux constraints include:
Biotechnological advances now exploit 4-APLA as a precursor for polyamide monomers and peptide-based therapeutics, leveraging microbial platforms for sustainable production [2] [5] [8].
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6